molecular formula C14H19Cl2NO4S2 B2553602 N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide CAS No. 874787-99-2

N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

Cat. No.: B2553602
CAS No.: 874787-99-2
M. Wt: 400.33
InChI Key: KWOFVANRFDBEDP-UHFFFAOYSA-N
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Description

N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by:

  • A 3,4-dichloro-substituted benzene ring linked to the sulfonamide group.
  • An N-butyl chain attached to the sulfonamide nitrogen.
  • A 1,1-dioxo-1lambda6-thiolan-3-yl moiety (a sulfolane-derived heterocycle) as the second substituent on the sulfonamide nitrogen.

This compound combines features known to influence pharmacological activity: the sulfonamide core (common in enzyme inhibitors like COX-2 inhibitors), halogen substituents (enhancing lipophilicity and binding affinity), and a sulfolane group (modulating solubility and electronic properties) .

Properties

IUPAC Name

N-butyl-3,4-dichloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO4S2/c1-2-3-7-17(11-6-8-22(18,19)10-11)23(20,21)12-4-5-13(15)14(16)9-12/h4-5,9,11H,2-3,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOFVANRFDBEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-dichlorobenzenesulfonyl chloride: This intermediate is synthesized by reacting 3,4-dichlorobenzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of N-(1,1-dioxo-1lambda6-thiolan-3-yl)amine: This intermediate is prepared by reacting thiolane-3-amine with an oxidizing agent such as hydrogen peroxide.

    Coupling Reaction: The final step involves the coupling of 3,4-dichlorobenzenesulfonyl chloride with N-(1,1-dioxo-1lambda6-thiolan-3-yl)amine in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The dichlorobenzene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfone derivatives with enhanced stability.

    Reduction: Amines with potential biological activity.

    Substitution: Substituted benzene derivatives with diverse functional groups.

Scientific Research Applications

N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Varying Benzene-Substituents

and describe compounds 1a–1f , which share the benzene-sulfonamide core but differ in substituents at the para position of the 3-phenyl ring. Key findings include:

Compound Substituent (X) COX-2 Inhibition (% at 20 μM)
1a H Inactive
1b CH₃ Moderate
1c OCH₃ 47.1%
1d Br Moderate
1e Cl Moderate
1f (C=O)OCH₂CH₃ Moderate

Key Observations :

  • Electron-donating groups (e.g., OCH₃ in 1c) enhance COX-2 inhibition compared to halogens (Cl, Br) or esters .
  • The 3,4-dichloro substitution in the target compound may improve steric and electronic interactions with enzyme active sites compared to monosubstituted analogs.

Role of the 1,1-Dioxo-thiolan Group

The 1,1-dioxo-thiolan-3-yl group distinguishes the target compound from other sulfonamides:

  • describes a related compound, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide, where the sulfolane group is retained but paired with methyl substituents. This suggests the sulfolane moiety enhances solubility or hydrogen-bonding capacity compared to simpler alkyl chains.
  • highlights a derivative with a tetrahydrofuran-3-yl group, which lacks the sulfone oxygen atoms. The sulfolane’s electron-withdrawing sulfone group likely increases metabolic stability compared to non-sulfonated heterocycles.

Comparison with Patent Derivatives

(Example 52) describes a structurally complex sulfonamide with trifluoroacetamido and cyano groups. While distinct, this compound shares the sulfonamide backbone, emphasizing the scaffold’s versatility. The target compound’s 3,4-dichloro substitution and sulfolane group may offer improved selectivity over analogs with bulkier substituents (e.g., trifluoroacetamido).

Biological Activity

N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzene ring with two chlorine substituents at the 3 and 4 positions, a sulfonamide group, and a thiolane ring containing a dioxo functional group. This combination of functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity, disrupt cellular processes, and alter signal transduction pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions like cancer.
  • Receptor Modulation : By binding to specific receptors, it may influence cellular signaling pathways that regulate growth and apoptosis.

Biological Activity Data

Activity Mechanism Reference
AnticancerInhibition of cell proliferation
AntimicrobialDisruption of bacterial cell wall synthesis
Anti-inflammatoryModulation of inflammatory cytokines

Case Study 1: Anticancer Properties

In a study examining the anticancer effects of this compound on various cancer cell lines, the compound demonstrated significant cytotoxicity. The mechanism was linked to the induction of apoptosis through caspase activation and inhibition of the NF-kB signaling pathway.

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties revealed that this compound exhibited potent activity against Gram-positive bacteria. The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

  • Cytotoxicity : A dose-dependent cytotoxic effect was observed in vitro against human carcinoma cells.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited enhanced efficacy.
  • Selectivity : The compound showed preferential toxicity towards cancer cells compared to normal cells, indicating potential for targeted therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butyl-3,4-dichloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)benzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling 3,4-dichlorobenzenesulfonyl chloride with a thiolane-3-amine derivative under basic conditions (e.g., triethylamine). Key steps include:

  • Sulfonamide Formation : Reacting sulfonyl chloride with the amine at 0–5°C to minimize side reactions .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) to isolate the product .
  • Yield Optimization : Temperature control (<50°C) and anhydrous solvents (e.g., THF) reduce hydrolysis by-products. Continuous flow reactors may enhance scalability .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiolane ring (δ ~3.5–4.5 ppm for S=O groups) and sulfonamide NH (δ ~7–8 ppm). NOESY can verify spatial proximity of substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₅H₁₈Cl₂N₂O₄S₂) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration, critical for understanding biological interactions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s activity as an enzyme inhibitor in biochemical assays?

  • Methodological Answer :

  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts binding to enzyme active sites, such as carbonic anhydrase, via sulfonamide-SO₂ interactions with zinc ions .
  • Kinetic Analysis : Lineweaver-Burk plots determine inhibition type (competitive/uncompetitive). For example, IC₅₀ values <1 μM suggest high affinity .
  • Mutagenesis : Site-directed mutagenesis of target enzymes (e.g., replacing Zn²⁺ with Co²⁺) validates binding hypotheses .

Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., cell line specificity, assay pH). For example, anti-inflammatory activity may vary in RAW 264.7 vs. THP-1 cells due to differential NF-κB activation .
  • Dose-Response Curves : Replicate studies with standardized concentrations (e.g., 0.1–100 μM) to assess reproducibility .
  • Proteomic Profiling : SILAC labeling identifies off-target interactions that may explain divergent results .

Experimental Design & Data Analysis

Q. What strategies are effective in designing SAR studies for derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modifications : Systematically alter substituents (e.g., replace Cl with F or methyl groups) to assess impact on logP and binding affinity .
  • Table : Key Structural Modifications and Effects
ModificationEffect on logPBioactivity Change
3,4-Dichloro → 3-Cl+0.5↓ Enzyme inhibition
Thiolane → Tetrahydrofuran-1.2↑ Solubility
  • QSAR Modeling : Use CODESSA or MOE to correlate electronic parameters (e.g., Hammett σ) with activity .

Q. How can reaction by-products be minimized during large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments (e.g., quenching excess sulfonyl chloride) .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity and improve yield (85% vs. 72%) .

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